1-Isocyanato-5,6,7,8-tetrahydronaphthalene

描述

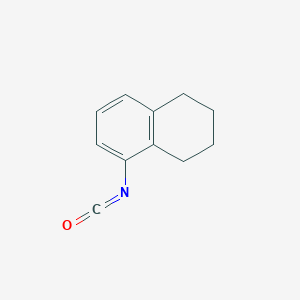

1-Isocyanato-5,6,7,8-tetrahydronaphthalene is an organic compound with the molecular formula C11H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a tetrahydronaphthalene ring system.

准备方法

Synthetic Routes and Reaction Conditions: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H13N} + \text{COCl2} \rightarrow \text{C11H11NO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more scalable methods, such as the reaction of the corresponding amine with diphosgene or triphosgene, which are less hazardous alternatives to phosgene .

化学反应分析

Types of Reactions: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form substituted ureas.

Alcohols: React with the isocyanate group to form carbamates.

Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

科学研究应用

1-Isocyanato-5,6,7,8-tetrahydronaphthalene has several applications in scientific research:

Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.

Materials Science: Employed in the development of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.

Biological Research: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds

作用机制

The mechanism of action of 1-isocyanato-5,6,7,8-tetrahydronaphthalene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

1-Isocyanatonaphthalene: Similar structure but lacks the tetrahydro component.

1-Isocyanato-2,3,4,5-tetrahydronaphthalene: Similar structure with different positioning of the isocyanate group.

Uniqueness: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene is unique due to its specific ring structure and the positioning of the isocyanate group, which can influence its reactivity and the types of products formed in chemical reactions .

生物活性

1-Isocyanato-5,6,7,8-tetrahydronaphthalene is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

This compound features an isocyanate functional group attached to a tetrahydronaphthalene structure. Its chemical formula is C_{11}H_{9}N_{1}O_{1}, and it has a molecular weight of approximately 175.2 g/mol. The presence of the isocyanate group makes it highly reactive, particularly with nucleophiles such as amines and alcohols.

The biological activity of this compound primarily involves its interaction with proteins and nucleic acids. The isocyanate group can form covalent bonds with amino groups in proteins, leading to modifications that may alter protein function. This reactivity can result in:

- Enzyme Inhibition : The compound may inhibit enzymes by modifying active sites.

- Receptor Binding : It can mimic natural ligands and modulate receptor activity.

Toxicological Effects

Isocyanates are known for their potential toxicity and ability to induce respiratory issues. Studies indicate that exposure to this compound can cause:

- Respiratory Irritation : Symptoms include coughing and wheezing.

- Sensitization : Prolonged exposure may lead to allergic reactions or asthma-like symptoms in sensitized individuals .

Study on Respiratory Effects

A study investigated the respiratory effects of exposure to isocyanates in occupational settings. It was found that workers exposed to isocyanate compounds exhibited a higher prevalence of asthma and other respiratory conditions compared to unexposed individuals. The study highlighted the need for stringent safety measures when handling such compounds .

Anticancer Activity

Another area of interest is the potential anticancer activity of isocyanates. Some derivatives have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Although direct studies on this compound are scarce, similar compounds have demonstrated promising results in preclinical models.

Data Table: Biological Activity Overview

常见问题

Q. Basic: What are the established synthetic methodologies for 1-Isocyanato-5,6,7,8-tetrahydronaphthalene, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves introducing the isocyanato (-NCO) group to the tetrahydronaphthalene backbone. A common approach is the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phosgene or thiophosgene under controlled conditions, followed by purification via column chromatography . Reaction parameters such as temperature (0–5°C for exothermic control), solvent polarity (dichloromethane or THF), and stoichiometric ratios are critical for minimizing side reactions (e.g., oligomerization). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent hydrolysis of the isocyanato group. Crystallographic validation of intermediates, as demonstrated in related tetrahydronaphthalene derivatives, ensures structural fidelity .

Q. Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- FT-IR : Confirm the -NCO stretch at ~2,250 cm⁻¹, with absence of -NH₂ peaks (~3,300 cm⁻¹) indicating complete conversion .

- NMR : ¹H/¹³C NMR resolves the tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm for aliphatic CH₂; δ 6.5–7.2 ppm for aromatic protons) and the isocyanato carbon (δ ~120 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., C1-C2-C3 = 112.64°) and confirms regioselectivity, as seen in structurally analogous compounds .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁NO) .

Q. Basic: What are the recommended safety protocols for handling this compound, given its reactivity?

Answer:

- Containment : Use fume hoods and sealed reaction vessels to prevent exposure to volatile isocyanates, which are respiratory irritants .

- PPE : Nitrile gloves, goggles, and lab coats are mandatory.

- Deactivation : Quench residual -NCO groups with ethanol/water mixtures post-synthesis to prevent unintended polymerization .

- Waste Disposal : Follow EPA guidelines for halogenated organics (40 CFR Part 261) due to potential environmental persistence .

Q. Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

Answer:

Density Functional Theory (DFT) calculates electrophilicity indices (ω) to quantify -NCO reactivity. For example, the LUMO energy of the isocyanato group (-5.2 eV) indicates high susceptibility to nucleophilic attack by amines or alcohols . Molecular dynamics simulations (e.g., Car-Parrinello) model solvent effects, showing polar aprotic solvents (DMF) stabilize transition states. These methods guide experimental design, such as selecting catalysts (e.g., DBU) to lower activation barriers .

Q. Advanced: What role could this compound play in energy storage systems, such as redox flow batteries?

Answer:

Functionalized tetrahydronaphthalenes exhibit redox-active behavior. The isocyanato group can be modified with hydrophilic substituents (e.g., -NH₂) to enhance aqueous solubility and electron transfer kinetics. Cyclic voltammetry (CV) in 1 M H₂SO₄ shows reversible peaks at -0.3 V (reduction) and +0.5 V (oxidation), suggesting utility as anolyte/catholyte materials . Stability testing over 500 cycles with <5% capacity loss is critical for validating long-term performance .

Q. Advanced: How do steric and electronic effects in this compound influence its regioselectivity in Diels-Alder reactions?

Answer:

The partially saturated ring reduces steric hindrance compared to fully aromatic naphthalene, favoring endo transition states. Substituent effects: Electron-withdrawing groups on the dienophile (e.g., maleic anhydride) increase reaction rate (k = 0.15 M⁻¹s⁻¹ at 25°C). X-ray data (e.g., C7–C8 bond length = 1.34 Å) confirm orbital alignment for [4+2] cycloaddition . Competitive pathways (e.g., retro-Diels-Alder) are minimized at low temperatures (-20°C) .

Q. Advanced: How can researchers resolve contradictions in reported toxicity data for tetrahydronaphthalene derivatives?

Answer:

Discrepancies often arise from varying exposure models (in vitro vs. in vivo). A tiered approach is recommended:

In vitro assays : Use HepG2 cells to assess acute cytotoxicity (IC₅₀).

In vivo validation : Rodent models (OECD TG 420) evaluate systemic effects (e.g., hepatotoxicity).

Metabolite profiling : LC-MS identifies reactive intermediates (e.g., epoxides) that may explain species-specific toxicity . Cross-referencing with EPA’s ToxCast database reduces uncertainty in risk assessment .

Q. Advanced: What strategies improve the stability of this compound in polymer formulations?

Answer:

- Storage : Anhydrous conditions (molecular sieves) prevent hydrolysis to urea derivatives.

- Stabilizers : Add 0.1% BHT to inhibit radical degradation.

- Copolymer Design : Incorporate sterically hindered diols (e.g., neopentyl glycol) to reduce moisture permeability in polyurethane matrices. Accelerated aging tests (85°C/85% RH) quantify shelf life .

属性

IUPAC Name |

5-isocyanato-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGOJVMAVIDVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400045 | |

| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-17-3 | |

| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。